Citalopram-Verunreinigung

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

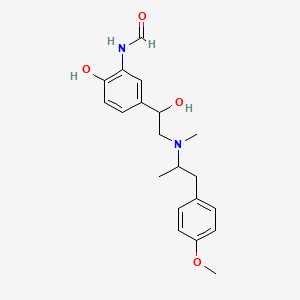

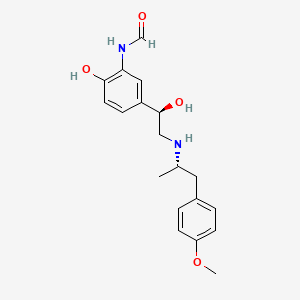

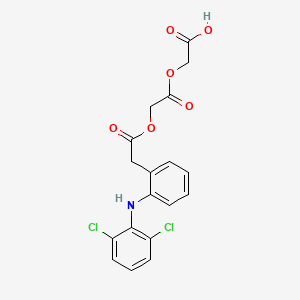

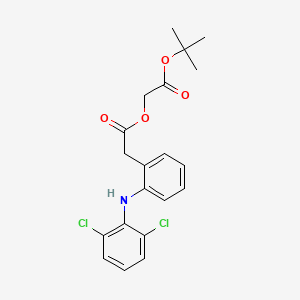

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is a derivative of Citadiol, which is a precursor of Citalopram, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . This compound is primarily used in research and is known for its role as an impurity in the synthesis of Citalopram and Escitalopram .

Wissenschaftliche Forschungsanwendungen

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol has several scientific research applications, including:

Wirkmechanismus

Target of Action

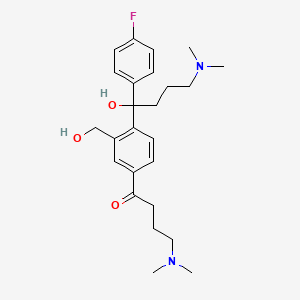

Citalopram Impurity, also known as “4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one”, is a selective serotonin reuptake inhibitor (SSRI) . The primary target of this compound is the serotonin reuptake transporter (SERT), also known as solute carrier family 6 member 4 (SLC6A4) . SERT plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is involved in mood regulation .

Mode of Action

Citalopram Impurity inhibits the reuptake of serotonin (5-HT) by blocking the action of the SERT, thereby increasing the level of serotonin in the synaptic cleft . This leads to the potentiation of serotonergic activity in the central nervous system (CNS), which is thought to be a major mechanism underlying its therapeutic effects .

Biochemical Pathways

The presence of Citalopram Impurity affects several biochemical pathways. In clinical responders, neural function pathways are primarily up- or downregulated after incubation with citalopram . In non-responders, deregulated pathways mainly involve cell adhesion and immune response .

Pharmacokinetics

Citalopram Impurity exhibits linear pharmacokinetics in the therapeutic dose range . Following oral administration, it is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, it has a high bioavailability of approximately 80% after oral administration . It is metabolized by the hepatic cytochrome P450 system .

Result of Action

The molecular and cellular effects of Citalopram Impurity’s action are diverse. It has been found to have protective effects against impaired mitochondrial dynamics, defective mitochondrial biogenesis, defective mitophagy, and synaptic dysfunction in certain cell lines . Moreover, it has been suggested that it reduces mutant APP and Aβ and mitochondrial toxicities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Citalopram Impurity. For instance, suspended sediment (SPS) in aquatic environments can significantly increase the immobilization of Daphnia magna, a model organism often used in ecotoxicology studies . Furthermore, the oxidation of citalopram has been examined during sodium hypochlorite and chlorine dioxide chlorination processes, suggesting that environmental conditions can affect its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol involves multiple steps, starting from CitadiolSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Citalopram: A selective serotonin reuptake inhibitor used in the treatment of depression.

Escitalopram: An enantiomer of Citalopram, also used as an SSRI.

Uniqueness

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is unique due to its specific structure and role as an impurity in the synthesis of SSRIs. Its presence and characteristics are crucial for quality control in the pharmaceutical industry, ensuring the purity and efficacy of the final products .

Eigenschaften

IUPAC Name |

4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35FN2O3/c1-27(2)15-5-7-24(30)19-8-13-23(20(17-19)18-29)25(31,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17,29,31H,5-7,14-16,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFKFMBCIVIXRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC(=C(C=C1)C(CCCN(C)C)(C2=CC=C(C=C2)F)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary impurity found during citalopram synthesis, and how is it addressed during the purification process?

A1: The primary impurity encountered during citalopram synthesis is desmethyl-citalopram. To enhance the purity of citalopram, this impurity is targeted for removal. This is achieved through a reaction with specific chemical agents capable of forming amides or amide-like groups. These agents selectively react with desmethyl-citalopram, forming derivatives that can be easily separated from the desired citalopram product. Following the removal of these amide derivatives, further purification steps are employed to isolate pure citalopram base or its salt forms. [, ]

Q2: What analytical techniques are employed to assess the purity of citalopram and quantify its impurities?

A2: High-performance liquid chromatography (HPLC) serves as a key analytical method for evaluating the purity of citalopram and quantifying the presence of impurities. [] This technique enables the separation and identification of citalopram and its impurities based on their distinct chemical properties and interactions with the chromatographic column. The optimization of HPLC conditions, such as buffer pH, flow rate, and column temperature, is crucial to ensure effective separation and accurate quantification.

Q3: How can computational chemistry tools be applied to understand the chromatographic behavior of citalopram and its impurities?

A3: Quantitative structure-retention relationship (QSRR) studies, employing algorithms like partial least squares regression (PLSR) and artificial neural networks (ANN), can predict the retention times of citalopram and its impurities in HPLC. [] By correlating molecular descriptors of the compounds with their retention behavior, QSRR models provide insights into the factors influencing separation. This information is valuable for optimizing analytical methods and predicting the behavior of new impurities or degradation products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.